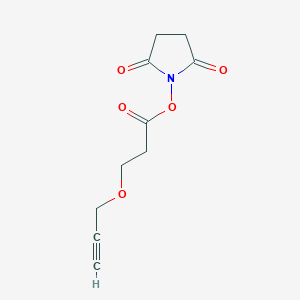

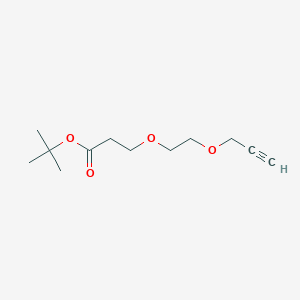

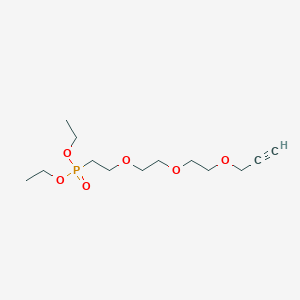

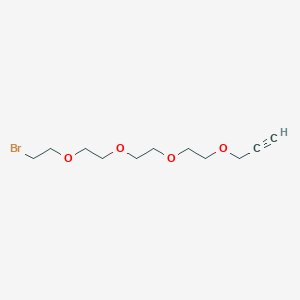

![molecular formula C10H15F2N2O13P3S B610303 ({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid CAS No. 1657025-60-9](/img/structure/B610303.png)

({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Neurobiology: Modulation of Respiratory Drive

PSB1114 has been identified as a key modulator in the regulation of breathing, particularly in response to CO2/H+ levels. It acts on the P2Y2 receptors in the retrotrapezoid nucleus (RTN) smooth muscle cells, which are essential for respiratory chemoreception . This application is crucial for understanding how blood flow and neural activity are coupled in the brainstem regions that control respiration.

Pharmacology: Development of Therapeutic Agents

The compound’s selective agonistic effect on P2Y2 receptors makes it a valuable tool for developing new therapeutic agents targeting various physiological processes, including blood flow regulation and neurotransmission . PSB1114’s specificity can help in designing drugs with fewer side effects and improved efficacy.

Cardiovascular Research: Vascular Tone Regulation

In cardiovascular research, PSB1114 is used to study the unique CO2/H+ vascular reactivity in the RTN. Understanding this mechanism can lead to insights into the regulation of vascular tone and the development of treatments for conditions related to blood flow abnormalities .

Cell Signaling: GPCR Activation Mechanism

PSB1114 serves as a model compound to explore the activation mechanisms of G protein-coupled receptors (GPCRs), particularly the P2Y2 subtype. This has implications for the discovery of nucleic acid ligands that can act as positive allosteric modulators or agonists depending on the intrinsic ligand binding state of the receptor .

Molecular Biology: Aptamer Screening Technology

The compound’s interaction with P2Y2 receptors is also significant in the field of molecular biology, where it aids in the advanced RNA aptamer screening technology. This technology is used to discover nucleic acid ligands against GPCRs, which can have therapeutic applications and contribute to the understanding of GPCR-related diseases .

Respiratory Physiology: Chemoreflex Mechanism

PSB1114’s role in modulating the ventilatory response to CO2 is a key area of research in respiratory physiology. By acting on the P2Y2 receptors, it helps in elucidating the chemoreflex mechanism that regulates breathing in response to changes in tissue CO2/H+ levels .

Mecanismo De Acción

Target of Action

PSB1114, also known as ({({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}difluoromethyl)phosphonic acid, is a potent and selective agonist of the P2Y2 receptor . The P2Y2 receptor is present in gastrocnemius muscles and co-localizes with post-synaptic acetylcholine receptors (AChRs) .

Mode of Action

PSB1114 interacts with its primary target, the P2Y2 receptor, to stimulate its activity . This interaction promotes the formation of neuromuscular junctions (NMJs), which are peripheral synapses characterized by the clustering of AChRs on post-synaptic densities .

Biochemical Pathways

The activation of the P2Y2 receptor by PSB1114 affects the synaptic signaling pathway. Extracellular adenosine 5′-triphosphate (ATP), a neurotransmitter, is known to be an activity-dependent signaling molecule that regulates this pathway . ATP is known to be co-released with acetylcholine from synaptic vesicles .

Result of Action

The stimulation of the P2Y2 receptor by PSB1114 promotes the formation of NMJs and muscle reinnervation . This effect is significant enough to be blocked by the administration of the P2Y2 receptor antagonist suramin .

Action Environment

The action of PSB1114 is influenced by the environment within the muscle tissue where the P2Y2 receptor is located. The presence of ATP and acetylcholine, which are co-released from synaptic vesicles, is crucial for the activity-dependent signaling regulated by PSB1114 .

Propiedades

IUPAC Name |

[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N2O13P3S/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGBPSGNGNHNQM-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2N2O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.